

A Comparative Guide to the Biological Activity of Substituted Quinazoline Analogs

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Compound of Interest

Compound Name: 6-Bromoquinazoline-4-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of substituted quinazoline analogs, focusing on their anticancer, anticonvulsant, and antimicrobial properties. The information presented herein is supported by experimental data from various studies, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Anticancer Activity: Targeting Key Signaling Pathways

Quinazoline derivatives have emerged as a significant class of anticancer agents, with several compounds receiving FDA approval. Their mechanism of action often involves the inhibition of key enzymes in cancer-related signaling pathways, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).

Structure-Activity Relationship (SAR) Insights:

The anticancer potency of quinazoline analogs is highly dependent on the nature and position of substituents on the quinazoline core.^[1] Studies have indicated that substitutions at the 2, 4, 6, and 7 positions play a crucial role in determining the cytotoxic activity. For instance, the

presence of a 4-anilino group is a common feature in many EGFR inhibitors. Furthermore, the introduction of various heterocyclic moieties at the 2-position and different substituents on the phenyl ring at the 4-position have been shown to modulate the anticancer activity against various cancer cell lines, including MCF-7 (breast), HCT-116 (colon), and A549 (lung).^[2]^[3] Some studies have shown that compounds with electron-donating groups, such as a methoxy group, at the para position of a phenyl ring fused with an imidazolone moiety at the quinazolinone core, exhibit potent activity against breast cancer cell lines.

Comparative Anticancer Activity of Substituted Quinazoline Analogs (IC₅₀ in μ M)

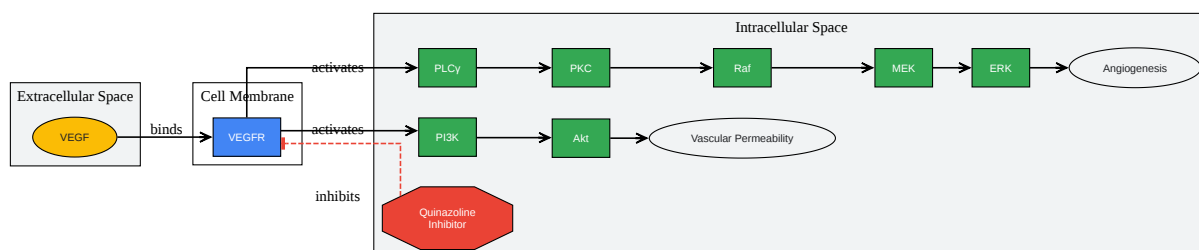
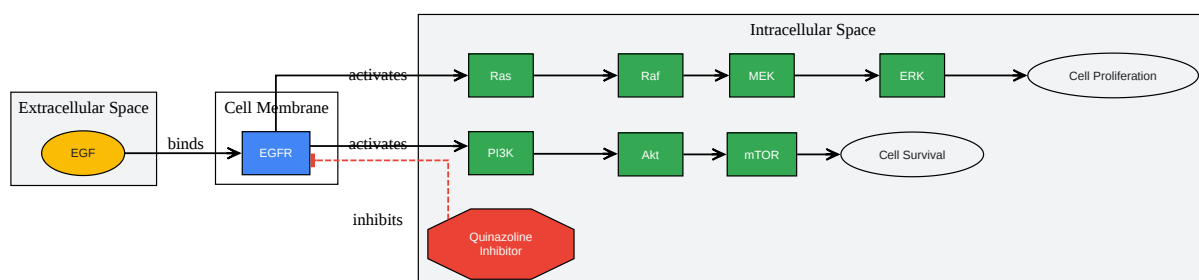
Compound/Analog	Substitution Pattern	MCF-7 (Breast Cancer)	HCT-116 (Colon Cancer)	A549 (Lung Cancer)	HepG2 (Liver Cancer)	Reference
Compound 16	2-chloroquinazoline derivative	-	-	-	-	
Compound 44	Imidazolone fused with methoxy group at para position of phenyl ring	More potent than cisplatin	Less potent than cisplatin	-	Less potent than cisplatin	
Compounds 46, 47	Isoxazole moiety containing	Good activity	Good activity	Good activity	-	
LU1501	4-aminoquinazoline derivative	-	-	-	-	[4]
V-d, V-l	-	~5	-	-	-	[5]
2a, 3a, 3c	4-arylamino-6-(5-substituted furan-2-yl)	-	-	High activity	-	[3]
Compound 17	2-methoxyphenyl substitution with a	Remarkable profile	Remarkable profile	Remarkable profile	Remarkable profile	[6]

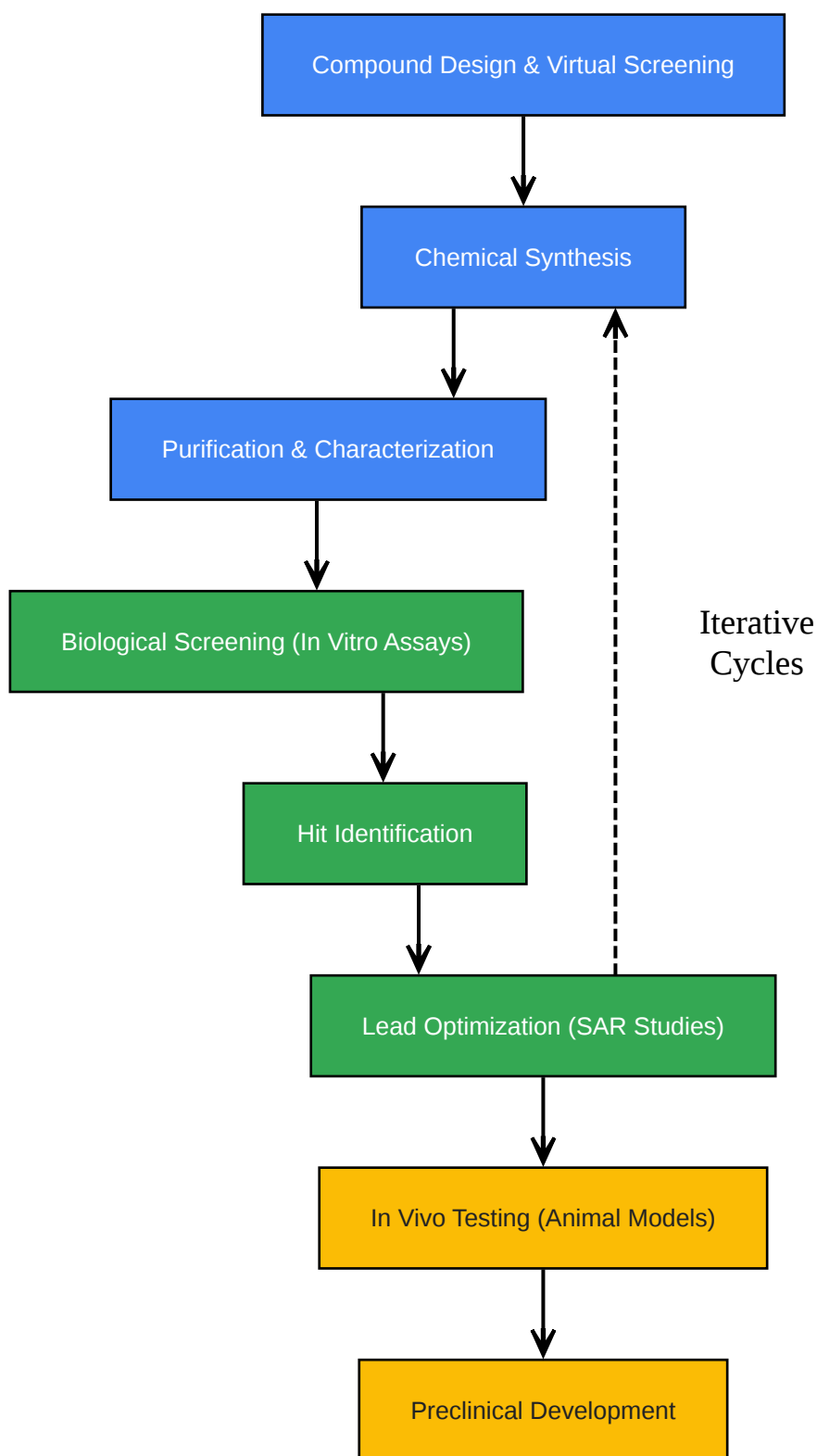
basic side
chain

Note: "-" indicates data not available in the cited sources. The potency descriptions are as reported in the original studies.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of intracellular signals that regulate cell proliferation, survival, and differentiation.[2][7] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Quinazoline-based inhibitors can block the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activity and downstream signaling.[4][8]





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